molecular formula C20H18ClNO3 B2933300 ethyl 5-[(E)-(benzylimino)methyl]-4-chloro-3-methyl-1-benzofuran-2-carboxylate CAS No. 339285-68-6

ethyl 5-[(E)-(benzylimino)methyl]-4-chloro-3-methyl-1-benzofuran-2-carboxylate

Cat. No.: B2933300
CAS No.: 339285-68-6
M. Wt: 355.82
InChI Key: WGJXAVMXYKMIOZ-WSDLNYQXSA-N
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Description

Ethyl 5-[(E)-(benzylimino)methyl]-4-chloro-3-methyl-1-benzofuran-2-carboxylate is a benzofuran derivative featuring a benzylimino group at the 5-position, a chlorine atom at the 4-position, a methyl group at the 3-position, and an ethyl ester at the 2-position. The (E)-configuration of the imine bond ensures structural rigidity, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name

ethyl 5-(benzyliminomethyl)-4-chloro-3-methyl-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO3/c1-3-24-20(23)19-13(2)17-16(25-19)10-9-15(18(17)21)12-22-11-14-7-5-4-6-8-14/h4-10,12H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGJXAVMXYKMIOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(O1)C=CC(=C2Cl)C=NCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of ethyl 5-[(E)-(benzylimino)methyl]-4-chloro-3-methyl-1-benzofuran-2-carboxylate can be achieved through a multi-step reaction. Generally, the synthesis begins with the preparation of the benzofuran ring, followed by the introduction of the chloro and methyl groups, and finally the formation of the imine and ester groups. Typical reaction conditions involve the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium or copper compounds.

Industrial Production Methods:

Industrial production of this compound might employ continuous flow reactors to optimize yield and purity. High-throughput screening methods and automated synthesis platforms can also be used to streamline the process, ensuring consistent quality and reducing production time.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: Ethyl 5-[(E)-(benzylimino)methyl]-4-chloro-3-methyl-1-benzofuran-2-carboxylate can undergo oxidation reactions, potentially forming oxidized derivatives with different biological activities.

  • Reduction: The imine group can be reduced to an amine group using reducing agents like sodium borohydride.

  • Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Sodium borohydride or lithium aluminum hydride are often used.

  • Substitution: Reagents like sodium azide or potassium thiocyanate can be used for nucleophilic substitution.

Major Products:

  • Oxidation: Oxidized derivatives with various oxygen-containing functional groups.

  • Reduction: Corresponding amine derivatives.

  • Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-[(E)-(benzylimino)methyl]-4-chloro-3-methyl-1-benzofuran-2-carboxylate has garnered interest in several fields of scientific research:

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It has potential biological activities, including antibacterial, antifungal, and anticancer properties, making it a candidate for drug development.

  • Medicine: Preliminary studies suggest that derivatives of this compound might be explored as therapeutic agents for various diseases.

  • Industry: Its unique structural features make it valuable for material science applications, such as in the development of novel polymers and organic electronic materials.

Mechanism of Action

The mechanism by which ethyl 5-[(E)-(benzylimino)methyl]-4-chloro-3-methyl-1-benzofuran-2-carboxylate exerts its effects depends on the specific biological context:

  • Molecular Targets: The compound can interact with enzymes, receptors, or DNA, affecting cellular processes.

  • Pathways Involved: It may interfere with metabolic pathways, signal transduction pathways, or gene expression regulation, leading to its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Imino Group

The imino group in benzofuran derivatives plays a critical role in modulating electronic and steric properties. Key analogs include:

Ethyl 5-[(tert-butylimino)methyl]-4-chloro-3-methyl-1-benzofuran-2-carboxylate (Y512-7289)
  • Molecular Formula: C₁₇H₂₀ClNO₃
  • Molecular Weight : 321.8 g/mol
  • Key Differences : The tert-butyl substituent introduces steric bulk compared to the benzyl group in the target compound. This may reduce solubility in polar solvents but enhance metabolic stability due to decreased enzymatic accessibility .
Ethyl 5-[(allylimino)methyl]-4-chloro-3-methyl-1-benzofuran-2-carboxylate
  • Molecular Formula: C₁₆H₁₆ClNO₃
  • Molecular Weight : 305.76 g/mol
  • Key Differences: The allyl group introduces an unsaturated bond, which could increase reactivity in electrophilic addition reactions.

Comparison with Halogen-Substituted Benzofurans

Ethyl 5-[(4-chlorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate
  • Molecular Formula : C₂₀H₁₇ClO₄
  • Molecular Weight : 364.8 g/mol
  • Key Differences: Replacing the imino group with an ether linkage (benzyloxy) alters electronic properties, reducing planarity and conjugation. The chlorine atom at the 4-chlorobenzyl position may enhance lipophilicity compared to the target compound’s 4-chloro substitution on the benzofuran core .
5-Chloro-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran
  • Molecular Formula : C₁₆H₁₃ClO₂S
  • Molecular Weight : 312.8 g/mol
  • Key Differences : The sulfinyl group at the 3-position introduces polarity and hydrogen-bonding capacity, which could improve solubility. The 4-methylphenyl substituent at the 2-position may enhance π-π stacking interactions in biological targets .

Pharmacological Activity Trends

While direct pharmacological data for the target compound are unavailable in the provided evidence, structural analogs suggest:

  • Antimicrobial Potential: Benzofurans with electron-withdrawing groups (e.g., Cl, SO) exhibit enhanced antibacterial activity .
  • Metabolic Stability : Bulky substituents (e.g., tert-butyl) may prolong half-life by resisting cytochrome P450-mediated oxidation .

Data Tables

Table 1: Structural and Molecular Comparison

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Feature
Target Compound Benzylimino (5), Cl (4) C₁₉H₁₇ClN₂O₃* ~368.8* Rigid (E)-imino bond
Ethyl 5-[(tert-butylimino)methyl]-4-chloro-3-methyl-1-benzofuran-2-carboxylate tert-Butylimino (5) C₁₇H₂₀ClNO₃ 321.8 Enhanced steric bulk
Ethyl 5-[(allylimino)methyl]-4-chloro-3-methyl-1-benzofuran-2-carboxylate Allylimino (5) C₁₆H₁₆ClNO₃ 305.76 Unsaturated allyl group
Ethyl 5-[(4-chlorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate 4-Chlorobenzyloxy (5) C₂₀H₁₇ClO₄ 364.8 Ether linkage, lipophilic
5-Chloro-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran Sulfinyl (3), 4-MePh (2) C₁₆H₁₃ClO₂S 312.8 Polar sulfinyl group

*Estimated based on structural analogy.

Critical Analysis of Evidence

  • Structural Data : NMR and crystallographic data for analogs (e.g., sulfinyl derivatives) highlight the importance of substituent effects on molecular conformation .
  • Limitations : Direct data on the target compound’s synthesis, crystallography, or bioactivity are absent in the provided evidence. Further experimental studies are required to validate its properties.

Biological Activity

Ethyl 5-[(E)-(benzylimino)methyl]-4-chloro-3-methyl-1-benzofuran-2-carboxylate (CAS: 1351800-23-1) is a synthetic compound belonging to the benzofuran class, characterized by its complex structure that includes a chloro group and a benzylimino moiety. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and antioxidant properties.

Antimicrobial Activity

Recent studies indicate that derivatives of benzofuran compounds exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains. The minimum inhibitory concentration (MIC) values were found to range from 4.69 to 22.9 µM against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus .

Bacterial StrainMIC (µM)
Bacillus subtilis4.69
Staphylococcus aureus5.64
Escherichia coli8.33
Pseudomonas aeruginosa13.40

Anticancer Activity

The compound has also shown promise in anticancer activity, particularly in inhibiting cell proliferation in various cancer cell lines. In vitro studies demonstrated that it can induce apoptosis in cancer cells, likely through the modulation of apoptotic pathways. For instance, the compound was evaluated in human lung cancer cells where it exhibited a dose-dependent decrease in cell viability .

Antioxidant Properties

Research has highlighted the antioxidant capabilities of this compound, suggesting its potential role in scavenging free radicals and reducing oxidative stress. This property is crucial for preventing cellular damage and could contribute to its anticancer effects.

Study on Antimicrobial Efficacy

In a study conducted by Umesha et al., the antimicrobial efficacy of various benzofuran derivatives was assessed, revealing that this compound exhibited superior activity against both Gram-positive and Gram-negative bacteria compared to standard antibiotics . The study emphasized the need for further exploration of structure-activity relationships to enhance efficacy.

Investigation of Anticancer Mechanisms

A detailed investigation into the anticancer mechanisms was performed on human breast cancer cells (MCF-7). The results indicated that treatment with this compound led to significant apoptosis, as evidenced by increased caspase activity and DNA fragmentation . This study provides a foundation for future research into its potential therapeutic applications.

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